1-Bromo-2-(cyclohexylmethyl)benzene 1-Bromo-2-(cyclohexylmethyl)benzene
Brand Name: Vulcanchem
CAS No.: 1781176-50-8
VCID: VC11686012
InChI: InChI=1S/C13H17Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2
SMILES: C1CCC(CC1)CC2=CC=CC=C2Br
Molecular Formula: C13H17Br
Molecular Weight: 253.18 g/mol

1-Bromo-2-(cyclohexylmethyl)benzene

CAS No.: 1781176-50-8

Cat. No.: VC11686012

Molecular Formula: C13H17Br

Molecular Weight: 253.18 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-(cyclohexylmethyl)benzene - 1781176-50-8

Specification

CAS No. 1781176-50-8
Molecular Formula C13H17Br
Molecular Weight 253.18 g/mol
IUPAC Name 1-bromo-2-(cyclohexylmethyl)benzene
Standard InChI InChI=1S/C13H17Br/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2
Standard InChI Key OQHKZELWFZFISI-UHFFFAOYSA-N
SMILES C1CCC(CC1)CC2=CC=CC=C2Br
Canonical SMILES C1CCC(CC1)CC2=CC=CC=C2Br

Introduction

Structural and Molecular Characteristics

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₁₇Br
Molecular Weight239.15 g/mol
SMILESBrC1=CC=CC=C1CC2CCCCC2
XLogP35.1
Topological Polar SA0 Ų

Stereochemical Considerations

The cyclohexylmethyl group introduces conformational flexibility. The cyclohexane ring typically adopts a chair conformation, minimizing steric strain, while the methyl bridge allows rotational freedom around the C–C bond connecting it to the benzene ring . This flexibility influences reactivity in cross-coupling reactions, where steric hindrance may modulate catalytic efficiency .

Synthesis and Manufacturing

Direct Synthesis Pathways

While no literature directly reports the synthesis of 1-bromo-2-(cyclohexylmethyl)benzene, analogous methods for 1-bromo-2-cyclohexylbenzene (CAS: 59734-92-8) provide a template. A two-step procedure involving:

  • Lithiation-Halogen Exchange: Treatment of 2-cyclohexylbenzene with n-BuLi in THF at −119°C to 20°C, followed by quenching with a bromine source .

  • Silane Reduction: Use of Et₃SiH and CF₃COOH in CH₂Cl₂ to stabilize intermediates .

Table 2: Representative Reaction Conditions

StepReagentsTemperatureTimeYieldReference
1n-BuLi, THF−119–20°C2 hN/A
2Et₃SiH, CF₃COOH, CH₂Cl₂20°C1.5 hN/A

Alternative Strategies

  • Friedel-Crafts Alkylation: Reacting bromobenzene with cyclohexylmethyl chloride in the presence of AlCl₃, though regioselectivity challenges may arise .

  • Cross-Coupling: Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the cyclohexylmethyl group post-bromination, leveraging palladium or nickel catalysts .

Physicochemical Properties

Thermal Stability

The compound’s high molecular weight (239.15 g/mol) and nonpolar structure suggest a boiling point exceeding 250°C, similar to 1-bromo-2-cyclohexylbenzene . Differential scanning calorimetry (DSC) data for analogs indicate decomposition temperatures above 300°C, consistent with robust aromatic systems .

Solubility and Partitioning

  • Solubility: Insoluble in water; soluble in organic solvents (e.g., THF, DCM, toluene).

  • LogP: Estimated at 5.1, indicating high lipophilicity . This property favors applications in hydrophobic matrices or as a catalyst ligand .

Reactivity and Functionalization

Halogen Exchange Reactions

The bromine atom undergoes nucleophilic substitution (SN2) or metal-halogen exchange, enabling access to biaryl structures. For example:

Ar–Br+R–MgXAr–R+MgBrX\text{Ar–Br} + \text{R–MgX} \rightarrow \text{Ar–R} + \text{MgBrX}

Nickel-catalyzed deoxygenation methods, as reported by Antil et al., could reduce carbonyl intermediates generated from such reactions .

Catalytic Hydrogenation

Cobalt nanoparticles on silica selectively hydrogenate aromatic rings under mild conditions (1 bar H₂), suggesting potential for converting 1-bromo-2-(cyclohexylmethyl)benzene to cyclohexane derivatives .

Applications in Organic Synthesis

Building Block for Pharmaceuticals

The bromine atom serves as a handle for cross-coupling reactions, facilitating the construction of drug candidates. For instance, analogs have been used in kinase inhibitor synthesis .

Liquid Organic Hydrogen Carriers (LOHCs)

Hydrogenation of the aromatic ring enables H₂ storage, with cobalt catalysts achieving >90% conversion under scalable conditions .

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